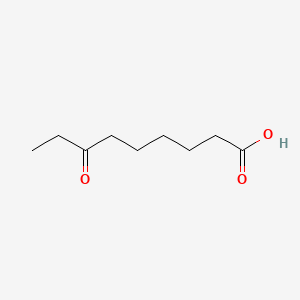

7-オキソノナン酸

説明

7-Oxo-nonanoic acid, also known as 7-oxononanoic acid, is a nonanoic acid, a type of fatty acid, with a 7-oxo group in its structure. 7-Oxo-nonanoic acid is a member of the nonanoic acid family, which are fatty acids with 9 carbon atoms. 7-Oxo-nonanoic acid has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and its mechanism of action.

科学的研究の応用

ビオチンのビタマー

7-オキソノナン酸は、8(S)-アミノ-7-オキソノナン酸としても知られており、カルボキシラーゼ補酵素ビオチンのビタマーです 。ビオチンは、炭水化物、脂肪、タンパク質の代謝を含むさまざまな代謝プロセスにおいて重要な役割を果たします。

ビオチン生合成の中間体

この化合物は、微生物におけるビオチン生合成の中間体として機能します 。このプロセスは、これらの生物の生存と成長に不可欠です。

酵素の基質

7-オキソノナン酸は、大腸菌や結核菌などの生物に見られる7,8-ジアミノペラルゴン酸アミノトランスフェラーゼ(DAPA AT)などの特定の酵素の基質です結核菌 。この相互作用により、ラセミ体KAPAの外部からの適用後、結核菌培養物中に8®-KAPAが蓄積されます結核菌培養物 。

内分泌学および代謝における研究

ビオチンのビタマーとしての役割と代謝プロセスへの関与により、7-オキソノナン酸は内分泌学および代謝に関連する研究で使用されています 。

サッカロマイセス・セレビシエの代謝物

7-オキソノナン酸は、パン酵母としても知られるサッカロマイセス・セレビシエの代謝物です 。これは、酵母の代謝とその関連する研究における潜在的な役割を示唆しています。

化学合成

7-オキソノナン酸は、他の化合物の合成に使用できます。 たとえば、ビオチンビタマーである8-アミノ-7-オキソペラルゴン酸の両方のエナンチオマーの合成に使用されています 。

作用機序

Target of Action

The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .

Mode of Action

7-Oxo-nonanoic acid interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .

Biochemical Pathways

The interaction of 7-Oxo-nonanoic acid with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.

Pharmacokinetics

As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of 7-Oxo-nonanoic acid’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, 7-Oxo-nonanoic acid can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of 7-Oxo-nonanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action

特性

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

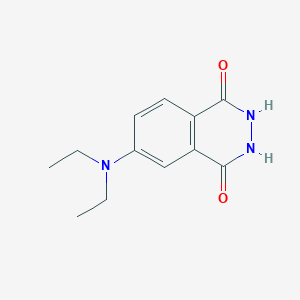

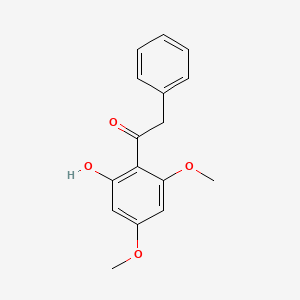

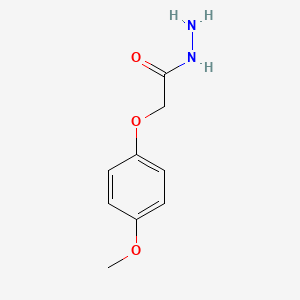

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)